molecular formula C23H25ClN6O B3025883 TG11-77 hydrochloride

TG11-77 hydrochloride

Cat. No.: B3025883
M. Wt: 436.9 g/mol
InChI Key: KNHQNXHZXZHWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG11-77 hydrochloride is a second-generation, potent and selective antagonist of the prostaglandin E2 receptor EP2 subtype. This compound was developed through lead optimization to overcome the limitations of earlier EP2 antagonists, resulting in superior drug-like properties including high aqueous solubility (2.52 mM) and a plasma half-life suitable for chronic dosing in preclinical models . Its mechanism of action involves competitive antagonism of the EP2 receptor, which is a Gαs-protein coupled receptor (GPCR). By blocking receptor activation by PGE2, this compound inhibits the downstream cAMP-dependent signaling pathways—mediated by both PKA and EPAC—that drive pro-inflammatory gene expression . This action makes it a valuable pharmacological tool for studying PGE2/EP2 signaling in inflammation. The primary research value of this compound lies in its application for investigating neuroinflammatory and neurodegenerative pathologies. It has demonstrated efficacy in suppressing inflammatory gene expression in EP2-expressing microglial cells in vitro . Furthermore, it is designed to be brain-permeable, making it particularly useful for central nervous system (CNS) disease research. Studies implicate the PGE2/EP2 signaling axis in exacerbating pathology in models of Alzheimer's disease, Parkinson's disease, epilepsy, and cerebral ischemia . Therefore, this compound is a critical research compound for validating the EP2 receptor as a therapeutic target and for probing the role of inflammation in chronic neurological disorders. This product is intended for research purposes only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHQNXHZXZHWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Characterization of Tg11 77 Hydrochloride As an Ep2 Receptor Antagonist

Receptor Binding Affinity and Selectivity Profile

The efficacy of a receptor antagonist is determined by its binding affinity and its selectivity for the target receptor over other related receptors.

Quantification of EP2 Receptor Antagonistic Potency (Schild KB)

Schild regression analysis, a cornerstone of pharmacological characterization, has been employed to quantify the antagonistic potency of TG11-77 hydrochloride at the EP2 receptor. This analysis revealed a concentration-dependent, parallel rightward shift in the concentration-response curve of PGE2, which is consistent with a competitive mechanism of antagonism. nih.govacs.org The average Schild K_B_ value for this compound has been determined to be 9.7 nM. caymanchem.comnih.govacs.orgmedkoo.com This low nanomolar value signifies a high binding affinity and potent antagonism of the EP2 receptor. caymanchem.comnih.govacs.orgmedkoo.com

Comparative Selectivity Against Other Prostanoid Receptor Subtypes

A critical aspect of a drug candidate's profile is its selectivity. This compound has demonstrated significant selectivity for the EP2 receptor when compared to other prostanoid receptor subtypes, such as DP1, EP4, and IP receptors. caymanchem.comnih.govcaymanchem.com These receptors are also Gs-coupled G-protein coupled receptors (GPCRs) and share structural similarities with the EP2 receptor. nih.govnih.govnih.gov

Binding assays have shown that this compound exhibits a much lower affinity for these other prostanoid receptors. caymanchem.comnih.govcaymanchem.com Specifically, the K_B_ values for DP1, EP4, and IP receptors were found to be 7,320 nM, 5,300 nM, and >10,000 nM, respectively. caymanchem.comcaymanchem.com This translates to a selectivity of over 300-fold for the EP2 receptor compared to these other subtypes. nih.govresearchgate.net In fact, at a concentration of 10 µM, this compound showed non-significant inhibition of ligand binding to EP1 and EP3 receptors, while achieving 92% inhibition of radiolabeled PGE2 binding to the EP2 receptor at a 1 µM concentration. nih.gov

Interactive Table: Binding Affinity and Selectivity of this compound

Receptor Subtype Schild K_B_ (nM) Fold Selectivity vs. EP2
EP2 9.7 caymanchem.comnih.govcaymanchem.com -
DP1 7,320 caymanchem.comcaymanchem.com >750
EP4 5,300 caymanchem.comcaymanchem.com >540
IP >10,000 caymanchem.comcaymanchem.com >1000

Cellular and Molecular Mechanisms of Action

Beyond its receptor binding characteristics, the functional consequences of EP2 receptor antagonism by this compound have been investigated, particularly in the context of neuroinflammation.

Modulation of Inflammatory Gene Expression in Microglial Cell Lines

Microglia, the resident immune cells of the central nervous system, play a crucial role in inflammatory responses. mdpi.com Studies utilizing a mouse microglial cell line (BV2) overexpressing the human EP2 receptor (hEP2-BV2) have provided valuable insights into the anti-inflammatory effects of this compound. nih.gov

Activation of the hEP2-BV2 cell line with lipopolysaccharide (LPS), a potent inflammatory stimulus, leads to the upregulation of inflammatory genes, including Cyclooxygenase-2 (COX-2). nih.govmdpi.com Further stimulation with an EP2 specific agonist exacerbates this induction. nih.gov Treatment with this compound has been shown to blunt the upregulation of COX-2 mRNA in a concentration-dependent manner. caymanchem.comnih.govcaymanchem.com This suggests that by blocking the EP2 receptor, this compound can interfere with the positive feedback loop that often characterizes inflammatory cascades, where an inflammatory stimulus induces the expression of enzymes responsible for producing more inflammatory mediators. acs.org

In addition to its effect on COX-2, this compound has been demonstrated to effectively reduce the expression of key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). caymanchem.comnih.govcaymanchem.com In the hEP2-BV2 cell line model, this compound blunted the LPS-induced upregulation of both IL-1β and IL-6 mRNA in a concentration-dependent fashion. nih.gov This inhibitory effect on pro-inflammatory cytokine production underscores the compound's potential to modulate the neuroinflammatory environment at a molecular level. ijbs.com

Interactive Table: Effect of this compound on Inflammatory Gene Expression in hEP2-BV2 Microglial Cells

Inflammatory Gene Effect of this compound Treatment Reference
COX-2 mRNA Inhibition of LPS-induced upregulation caymanchem.comnih.govcaymanchem.com
IL-1β mRNA Downregulation of LPS-induced expression caymanchem.comnih.govcaymanchem.com
IL-6 mRNA Downregulation of LPS-induced expression caymanchem.comnih.govcaymanchem.com
Attenuation of Microgliosis

Influence on Neuroinflammatory Cascades

The EP2 receptor is a key mediator of neuroinflammatory signaling. nih.gov By blocking this receptor, this compound can directly influence the downstream inflammatory cascades that contribute to neuronal damage.

This compound has demonstrated a robust capacity to suppress pro-inflammatory gene expression mediated by the EP2 receptor. In vitro studies using a microglial cell line (BV-2) showed that TG11-77 inhibits the expression of key inflammatory genes, including Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), that are induced by LPS and a selective EP2 receptor agonist (ONO-AE1-259-01). caymanchem.com This confirms that the compound's anti-inflammatory actions are directly linked to its antagonism of the EP2 receptor. acs.org

These anti-inflammatory effects are also evident in vivo. In the two-hit mouse model of Alzheimer's disease, TG11-77 treatment significantly reduced the elevated mRNA levels of a panel of pro-inflammatory mediators in the neocortex, including IL-1β, Tumor Necrosis Factor (TNF), IL-6, and the chemokine CCL2. nih.gov The beneficial outcomes observed in the stroke model, including reduced infarct volume and improved functional recovery, were also associated with a long-lasting reduction in brain inflammation. acs.org

Modulation of Pro-inflammatory Mediators by this compound
Model SystemMediators DownregulatedReference
BV-2 Microglial Cell Line (in vitro)COX-2, IL-1β, IL-6 caymanchem.com
Alzheimer's Disease (Two-Hit 5xFAD + LPS, Mouse)IL-1β, TNF, IL-6, CCL2, EP2 nih.gov

The role of EP2 receptor antagonism in the phagocytosis of amyloid-β (Aβ) by microglia is complex. Studies on microglia from mice with a genetic deletion of the EP2 receptor have shown enhanced phagocytosis of Aβ, suggesting that blocking this pathway could be beneficial for Aβ clearance. nih.gov

However, direct pharmacological antagonism with this compound has not consistently replicated this effect in the models studied so far. One crucial study found that treatment with either an EP2 receptor agonist or an antagonist, including by implication compounds like TG11-77, had no discernible impact on the phagocytic activity of the BV2 microglial cell line. nih.gov Intriguingly, in the in vivo two-hit 5xFAD mouse model, treatment with this compound resulted in a modest increase in amyloid-plaque deposition in the brains of female mice, despite the compound's clear anti-inflammatory effects. nih.gov These findings indicate that the relationship between EP2 receptor signaling and microglial phagocytosis is not straightforward and that the effects of genetic deletion may not be fully mimicked by pharmacological antagonism. The downstream mechanisms by which EP2 receptor modulation affects Aβ clearance require further investigation. nih.gov

Pharmacokinetic Profile and in Vivo Disposition of Tg11 77 Hydrochloride

Oral Bioavailability and Systemic Exposure in Preclinical Species

TG11-77 has been identified as an orally active compound. researchgate.netresearchgate.net Preclinical studies in rats have demonstrated that plasma exposure to TG11-77 is dose-linear with oral administration at doses ranging from 15 to 1000 mg/kg. researchgate.net Further studies involving chronic oral administration of TG11-77 hydrochloride to mice via their drinking water have also been conducted, indicating its suitability for this route of administration in long-term efficacy models. nih.govnih.govacs.org

Systemic exposure has been evaluated following intraperitoneal injection as well. In male C57BL/6 mice administered a single 10 mg/kg dose, plasma concentrations were measured over time to establish key pharmacokinetic parameters. acs.org

Table 1: Systemic Exposure Parameters of TG11-77 in Preclinical Models
SpeciesAdministration RouteDoseObservationSource
RatOral15 - 1000 mg/kgPlasma exposure was dose-linear. researchgate.net
MouseOral (in drinking water)58 mg/kg/day (chronic)Achieved plasma concentrations approximately 3-fold higher than its Schild KB value. nih.gov
Mouse (C57BL/6)Intraperitoneal10 mg/kgPlasma concentrations were determined by LCMS/MS to evaluate pharmacokinetic parameters. acs.org

Central Nervous System Penetration and Brain-to-Plasma Distribution

A key objective in the development of this compound was to ensure adequate penetration of the central nervous system to engage its target, the EP2 receptor, in the brain. acs.orgnih.gov The compound successfully crosses the blood-brain barrier. acs.orgnih.gov Its brain-to-plasma distribution ratio (B/P ratio), a measure of CNS penetration, has been determined under various conditions in mice. frontiersin.org

In healthy, naïve mice, this compound demonstrates a brain-to-plasma ratio of 0.4. acs.orgnih.govmedkoo.com Interestingly, the pathological state of the animal appears to influence brain penetration. In a mouse model of photothrombotic stroke, the brain-to-plasma ratio of TG11-77 increased significantly to 1.0 when measured one hour after injection. acs.org This suggests that the compromised integrity of the blood-brain barrier following an ischemic event may facilitate greater entry of the compound into the brain tissue. acs.org

Furthermore, during chronic oral dosing in mice, the brain-to-plasma ratio was found to be 1.4. nih.gov This resulted in brain concentrations approximately 4.5-fold higher than the compound's Schild KB value of 9.7 nM. nih.gov One report also notes a brain-to-plasma ratio range of 0.4 to 4, depending on the specific timing of sample collection, highlighting the dynamic nature of its distribution. researchgate.net

Table 2: Brain-to-Plasma (B/P) Distribution of TG11-77 in Mice
ConditionB/P RatioNoteSource
Healthy/Naïve Mice0.4Derived from peak concentrations at 0.5 h post-injection. acs.orgnih.govmedkoo.com
Photothrombotic Stroke Model1.0Measured 1 hour post-injection. acs.org
Chronic Oral Dosing1.4Achieved brain concentrations 4.5-fold higher than the Schild KB. nih.gov
Variable Timing0.4 - 4Ratio depends on the timing of sample collection. researchgate.net

Plasma Half-Life Considerations

The plasma half-life (t½) of a drug is a critical determinant of its dosing frequency and duration of action. TG11-77 was developed to possess an improved half-life compared to earlier lead compounds. acs.org The first-generation lead, TG6-10-1, had a short plasma half-life of 1.7 hours in rodents. acs.orgnih.gov

In healthy mice, TG11-77 has a plasma half-life of 2.4 hours. researchgate.netmedkoo.com Similar to its brain distribution, the half-life was also assessed in a disease model. Following administration to mice that had undergone a photothrombotic stroke, the plasma half-life of TG11-77 was observed to be 1.5 hours. acs.org This shorter half-life in the stroke model compared to healthy mice suggests that the underlying pathophysiology may alter the drug's disposition and clearance. acs.org

Table 3: Plasma Half-Life of TG11-77 in Mice
CompoundConditionPlasma Half-Life (t½)Source
TG11-77Healthy Mice2.4 hours researchgate.netmedkoo.com
TG11-77Photothrombotic Stroke Model1.5 hours acs.org
TG6-10-1 (Predecessor Compound)Rodents1.7 hours acs.orgnih.gov

Optimization Strategies for Improved Pharmacokinetic Properties

The development of this compound was the result of a targeted lead-optimization program designed to enhance the drug-like properties of earlier EP2 antagonist candidates. acs.org The initial lead compound, TG6-10-1, while potent, had several pharmacokinetic liabilities, including a short plasma half-life (1.7 hours), low aqueous solubility (27 μM), and only moderate selectivity. acs.orgnih.gov These limitations restricted its utility in chronic disease models. acs.org

The primary goals of the optimization strategy were to improve aqueous solubility and extend the plasma half-life while maintaining or improving potency, selectivity, and brain permeability. acs.org Key structural modifications were made to achieve this. Researchers replaced the acrylamide (B121943) moiety found in earlier compounds with a more stable amide linker. acs.org Another successful strategy involved incorporating nitrogen into the structure, specifically by modifying the central phenyl ring with nitrogen heterocyclic rings, which is known to often enhance aqueous solubility and other drug metabolism and pharmacokinetic (DMPK) properties. nih.gov

This optimization effort led directly to the synthesis of this compound (also referred to as 20o·HCl in some literature), a second-generation antagonist. acs.orgnih.gov This optimized compound exhibits significantly improved water solubility (2.52 mM) and a suitable plasma half-life (2.4 h), along with good brain permeability (B/P ratio 0.4), making it a much more viable candidate for in vivo studies in CNS disease models. acs.orgnih.govmedkoo.com

Therapeutic Efficacy of Tg11 77 Hydrochloride in Preclinical Disease Models

Neuroinflammatory and Neurodegenerative Disease Models

Research has highlighted that neuroinflammation is a critical factor that worsens the pathology of chronic neurodegenerative diseases, including epilepsy and Alzheimer's disease. acs.org The cyclooxygenase-2 (COX-2) signaling pathway is a key driver of this inflammation. nih.govnih.gov TG11-77 hydrochloride targets the EP2 receptor, which is downstream in this pathway, offering a more selective approach to mitigating neuroinflammation compared to broader COX-2 inhibitors. nih.govnih.gov

Status epilepticus (SE), a condition of prolonged or rapidly recurring seizures, triggers a strong neuroinflammatory response in the brain. nih.govresearchgate.net This inflammation is associated with multiple adverse outcomes, including cognitive impairment, neuronal damage, and breakdown of the blood-brain barrier. nih.govresearchgate.netimrpress.com TG11-77 has been evaluated in rodent models of SE to determine its efficacy in mitigating these consequences. researchgate.netgrantome.com

Cognitive problems are a significant comorbidity of epilepsy, greatly affecting the quality of life for patients. nih.govresearchgate.net Following seizure events like SE, profound cognitive deficits can occur. researchgate.netimrpress.com Preclinical studies using a mouse model of SE demonstrated that brief treatment with TG11-77 eliminated the severe cognitive deficit observed in a Y-maze performance test. nih.govresearchgate.net This suggests that blocking the EP2 receptor after a significant seizure event can prevent one of the major comorbidities associated with epilepsy. researchgate.net The cognitive dysfunction seen in epilepsy is increasingly linked to the neuroinflammatory cascade that follows seizures. imrpress.comimrpress.com

In addition to cognitive effects, severe seizures can lead to delayed mortality. Research in preclinical models has shown that administration of TG11-77 after status epilepticus reduces this delayed mortality. researchgate.netimrpress.com This protective effect is linked to the compound's ability to reduce seizure-induced microgliosis, a key component of the brain's inflammatory response. researchgate.netimrpress.com

The blood-brain barrier (BBB) is a critical structure for maintaining the brain's microenvironment, and its disruption is a feature of neuroinflammation in epilepsy. imrpress.comfrontiersin.org Activation of the EP2 receptor is believed to be a primary cause of the BBB leakage that follows seizure-induced COX-2 activation in the brain. nih.govresearchgate.netimrpress.com By antagonizing the EP2 receptor, TG11-77 helps to address this seizure-induced BBB dysfunction. researchgate.netgrantome.com This mechanism is crucial, as a compromised barrier allows peripheral inflammatory mediators to enter the brain, which can intensify the inflammatory response and contribute to neuronal hyperexcitability. imrpress.commdpi.com

Table 1: Summary of TG11-77 Efficacy in Status Epilepticus (SE) Models

Endpoint Model Key Finding Reference(s)
Cognitive Deficits Pilocarpine-Induced SE (Mouse) Eliminated profound cognitive deficit in Y-maze performance. nih.govresearchgate.net
Delayed Mortality Pilocarpine-Induced SE (Mouse) Reduced delayed mortality post-SE. researchgate.netimrpress.com
Neuroinflammation Pilocarpine-Induced SE (Mouse) Diminished post-SE microgliosis. researchgate.net

| BBB Dysfunction | General SE Models | EP2 antagonism is implicated in preventing BBB leakage. | nih.govresearchgate.netgrantome.com |

Neuroinflammation is recognized as a key element in the progression of Alzheimer's disease (AD), preceding the formation of amyloid-beta plaques and neurofibrillary tangles. nih.govmdpi.com The EP2 receptor, as part of the COX-2 signaling pathway, has been identified as a potential therapeutic target for ameliorating this neuroinflammation. nih.govnih.gov

The therapeutic potential of this compound has been investigated in complex mouse models of AD that incorporate both genetic predisposition and environmental triggers. nih.govnih.gov One such model uses 5xFAD transgenic mice, which carry five familial AD mutations, combined with the administration of lipopolysaccharide (LPS) to induce a systemic inflammatory response (a "two-hit" model). nih.govnih.govemory.edu

In a study using this two-hit model, chronic treatment with this compound significantly reduced the elevated mRNA levels of proinflammatory mediators (such as IL-1β, TNF, and IL-6), as well as markers for activated microglia and astrocytes (like IBA1, GFAP, and CD11b) in the neocortex of female 5xFAD mice. nih.govnih.gov The treatment also suppressed gliosis in these mice. nih.gov Interestingly, these anti-inflammatory effects were not observed in the "single-hit" models, which included either the genetic component (5xFAD mice without LPS) or the environmental component (non-transgenic mice with LPS) alone. nih.govnih.gov This suggests that the neuroinflammatory role of the EP2 receptor is most prominent when genetic and environmental insults are combined. nih.gov

Table 2: Effect of TG11-77 on Neuroinflammation in a "Two-Hit" (5xFAD + LPS) Female Mouse Model of AD

Marker Type Specific Markers Reduced by TG11-77 Key Finding Reference(s)
Proinflammatory Mediators IL-1β, TNF, IL-6, CCL2, EP2 Significantly attenuated elevated mRNA levels. nih.govnih.gov
Glial Cell Markers IBA1, GFAP, CD11b, S100B Significantly reduced elevated mRNA levels and protein expression (gliosis). nih.gov

| Model Specificity | "Two-Hit" Model (Genetic + Environmental) | Anti-inflammatory effects were significant only in the two-hit model, not in single-hit models. | nih.govnih.gov |

Mentioned Compounds

Alzheimer's Disease (AD) Models

Modulation of Inflammatory Responses Induced by Secondary Stimuli (e.g., Lipopolysaccharide)

This compound has demonstrated significant anti-inflammatory activity in models where inflammation is triggered by a secondary stimulus like lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls. In vitro studies using a mouse microglia cell line (BV2) that overexpresses human EP2 receptors showed that TG11-77 could suppress the inflammatory gene expression induced by LPS activation. nih.govutcidd.org

Further investigations were conducted in more complex in vivo models. In a "two-hit" mouse model of Alzheimer's disease, which combines a genetic predisposition (5xFAD mice) with an environmental inflammatory trigger (LPS), the therapeutic effect of this compound was assessed. acs.org While LPS administration induced an "anemia of inflammation" in both transgenic and non-transgenic mice, treatment with this compound significantly counteracted the neuroinflammatory response in the female two-hit cohort. acs.orgimrpress.com Specifically, the treatment reduced the elevated mRNA levels of multiple proinflammatory mediators, including Interleukin-1β (IL-1β), Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and C-C motif chemokine ligand 2 (CCL2). acs.org It also lowered the expression of the EP2 receptor itself and various glial activation markers such as IBA1, GFAP, CD11b, and S100B. acs.org These findings highlight the compound's ability to quell a heightened inflammatory state in the brain when subjected to a secondary systemic inflammatory challenge.

Investigational Roles in Oxidative Stress-Related Neuropathologies

The EP2 receptor pathway is strongly implicated in oxidative stress, a key pathological process in many neurodegenerative diseases. acs.orgmdpi.com Activation of the EP2 receptor can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage. acs.orgscienceopen.com Studies have shown that prolonged EP2 activation can induce microglia death, a process that can be prevented by EP2 antagonists. acs.org Furthermore, genetic deletion of the EP2 receptor has been found to reduce oxidative damage and pathology in animal models of Alzheimer's disease and cerebral ischemia. acs.orgnih.gov

This established link provides a strong rationale for investigating this compound as a therapeutic agent in conditions marked by oxidative stress. While direct studies on TG11-77 and oxidative stress are emerging, evidence points towards a neuroprotective role. In a rat model of pilocarpine-induced status epilepticus, TG11-77 treatment was shown to reduce levels of inflammation and oxidative stress. imrpress.com This suggests that by blocking the EP2 receptor, this compound can mitigate the downstream generation of ROS and subsequent neuronal damage associated with neuroinflammatory conditions. imrpress.comacs.orgscienceopen.com

Peripheral Inflammatory and Systemic Applications

Beyond its effects within the central nervous system, the systemic impact of this compound has been evaluated to understand its broader physiological and safety profile in preclinical models.

General Anti-inflammatory Actions

This compound is characterized as a potent anti-inflammatory agent. utcidd.org Its primary mechanism involves the selective antagonism of the EP2 receptor, which is a key mediator in inflammatory cascades. nih.gov By blocking this receptor, TG11-77 suppresses the expression of inflammatory genes. targetmol.cnnih.gov Preclinical studies have demonstrated its beneficial effects in models of both neuroinflammation and peripheral inflammation. nih.gov For instance, in a mouse model of status epilepticus, TG11-77 was shown to reduce microgliosis, a key indicator of neuroinflammation. researchgate.net This positions EP2 antagonists like TG11-77 as a targeted approach to control inflammation. acs.org In a model of thrombotic stroke, TG11-77 treatment reduced reactive gliosis and brain inflammation, leading to improved neurological outcomes. acs.org

Assessment of Bone Metabolism and Skeletal Integrity

Concerns regarding the potential effects of EP2 receptor modulation on bone health have been addressed in preclinical studies, largely prompted by earlier findings in global EP2 knockout mice. nih.gov To investigate this, the effect of chronic administration of this compound on skeletal structures was assessed in healthy mice.

A study involving chronic dosing of the compound for 28 days found no adverse effects on bone health. acs.org Analysis of the tibia and femur using microcomputed tomography (μCT) revealed no negative impact on bone volume or bone mineral density. nih.govacs.org These results suggest that pharmacological antagonism of the EP2 receptor with TG11-77 does not replicate the adverse skeletal phenotypes observed in genetic ablation models, supporting its safety profile for chronic use in this regard. nih.gov

Table 1: Effect of Chronic this compound Administration on Bone Parameters in Mice
ParameterObservationConclusionSource
Bone VolumeNo adverse effects observedNo negative impact on bone volume nih.govacs.org
Bone Mineral DensityNo adverse effects observedNo negative impact on bone mineral density nih.govacs.org

Evaluation of Systemic Physiological Parameters in Rodent Models

The systemic effects of this compound have been evaluated in both mice and rats to determine its influence on key physiological functions. Studies involved both acute and chronic administration protocols, with some animals maintained on a high-salt diet to challenge the cardiovascular system.

Table 2: Systemic Physiological Effects of this compound in Rodent Models
ParameterAnimal ModelFindingSource
Blood Pressure (Systolic/Diastolic)Mice, RatsNo adverse effects nih.gov
Heart RateMice, RatsNo adverse effects nih.gov
Respiratory FunctionMice, RatsNo adverse effects nih.gov
Body WeightMiceNo statistically significant effect on weight gain acs.orgnih.gov
Internal Organ Weight (Heart, Spleen, Kidney, Liver)MiceNo changes observed nih.gov

Analysis of Hematological Parameters in Preclinical Studies

To assess the hematological safety of this compound, complete blood counts (CBC) were analyzed in mice following chronic administration. In a 12-week study, treatment with this compound did not produce any significant changes in the cellular composition of the blood. nih.gov

Specifically, there were no alterations in the counts of red blood cells (RBCs), platelets, or different populations of white blood cells, including lymphocytes, monocytes, and neutrophils. nih.gov Additionally, key parameters such as hemoglobin (HGB) levels, hematocrit (HCT), and the cell distribution width of RBCs and platelets remained unaffected. nih.gov Separate studies in a mouse model of Alzheimer's disease (without an LPS challenge) also confirmed that this compound treatment had no effect on blood cell counts. imrpress.comacs.org This body of evidence indicates that the compound does not adversely affect hematological parameters in healthy or single-hit disease model rodents. nih.govacs.org

Table 3: Hematological Profile Following Chronic this compound Administration in Mice
ParameterFindingSource
Red Blood Cells (RBCs)No significant change nih.gov
PlateletsNo significant change nih.gov
White Blood Cells (Lymphocytes, Monocytes, Neutrophils)No significant change nih.gov
Hemoglobin (HGB)No significant change nih.gov
Hematocrit (HCT)No significant change nih.gov

Future Research Directions and Unanswered Questions for Tg11 77 Hydrochloride

Expansion of Preclinical Efficacy Studies to Diverse Disease Contexts

Initial research has primarily focused on the role of TG11-77 in central nervous system (CNS) disorders, such as epilepsy, Alzheimer's disease, and stroke. researchgate.netacs.orgacs.orgresearchgate.net The compound has demonstrated anti-inflammatory and neuroprotective effects in rodent models of these conditions. nih.govacs.org For instance, in a mouse model of thrombotic stroke, treatment with TG11-77 was shown to reduce brain infarct volumes and prevent post-stroke weight loss. acs.org Similarly, in models of status epilepticus, it eliminated profound cognitive deficits. researchgate.net

A critical next step is to expand preclinical efficacy studies to a broader range of diseases where the PGE2/EP2 signaling pathway is implicated. This includes, but is not limited to, various cancers, endometriosis, and other inflammatory disorders. acs.org Investigating the efficacy of TG11-77 in diverse animal models of these diseases will be crucial to determine its full therapeutic potential.

Table 1: Summary of Preclinical Studies with TG11-77

Disease ContextModel SystemKey Findings
Neuroinflammation Microglial cell line (BV2)Suppressed inflammatory gene expression induced by EP2 activation. nih.govacs.org
Epilepsy/Status Epilepticus (SE) Pilocarpine-induced mouse SE modelEliminated cognitive deficits and reduced microgliosis. researchgate.netresearchgate.net
Thrombotic Stroke Photothrombotic mouse stroke modelReduced brain infarct volume and ameliorated ischemic brain injury. acs.org
Alzheimer's Disease (AD) 5xFAD mouse modelInvestigated as a potential treatment to ameliorate neuroinflammation. researchgate.net

Advanced Mechanistic Investigations into Off-Target Interactions and Signaling Pathways

TG11-77 is reported to be a highly selective EP2 antagonist, exhibiting over 300- to 500-fold selectivity against other prostanoid receptors. researchgate.net However, a comprehensive understanding of its potential off-target interactions is essential. Advanced mechanistic studies should be conducted to explore its binding profile across a wide range of receptors and enzymes.

The primary mechanism of TG11-77 is the blockade of the EP2 receptor, which is part of the cyclooxygenase-2 (COX-2) signaling pathway. nih.gov This pathway leads to the production of prostanoids like PGE2, which in turn activate various receptors, including EP2, to mediate inflammatory responses. nih.govacs.org Future research should delve deeper into the downstream signaling cascades affected by TG11-77. It is crucial to understand how EP2 inhibition by this compound modulates cellular functions beyond general anti-inflammatory effects. Investigating its influence on pathways like Akt signaling, which has been linked to related phosphatase inhibitors, could reveal additional mechanisms of action. nih.govacs.org

Development of Novel Research Methodologies for In Vivo and In Vitro Assessment

The evaluation of TG11-77 and other receptor antagonists relies on a variety of in vitro and in vivo assessment methods. acs.orgnih.gov Current in vitro techniques include competitive binding assays, Schild analysis to determine potency (K B), and cellular assays using cell lines like microglia-derived BV2 cells to measure the suppression of inflammatory gene expression. nih.govresearchgate.netacs.org In vivo assessments have utilized various rodent models of disease, with outcomes measured by behavioral tests (e.g., Y-maze), histological analyses, and quantification of the compound in plasma and brain tissue via liquid chromatography with tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net

Future research would benefit from the development of more sophisticated assessment methodologies. For in vitro studies, creating high-throughput screening platforms that can assess both on-target efficacy and off-target effects simultaneously would be advantageous. mdpi.com For in vivo analysis, the use of advanced imaging techniques could allow for real-time monitoring of EP2 receptor occupancy and downstream inflammatory markers in living animals. Developing more reliable biomarkers to track treatment efficacy in preclinical models is also a major hurdle that needs to be addressed. dndi.org

Translational Research Prospects and Identification of Remaining Research Gaps

Translating a promising preclinical compound like TG11-77 into a clinical therapy is a significant challenge, often referred to as crossing the "Valley of Death" in drug development. nfcr.orgresearchgate.net Key challenges include scaling up production, navigating complex regulatory processes, and bridging the gap between scientific findings and business or commercial goals. cytivalifesciences.com

For TG11-77, several research gaps need to be filled to enhance its translational prospects. While it shows promise in CNS diseases, its efficacy in other conditions remains largely unexplored. guidetopharmacology.org Although initial studies in healthy rodents showed no adverse effects on cardiovascular function or bone density from short-term or chronic use, long-term safety in disease models needs thorough investigation. acs.orgnih.gov

A major gap is the lack of data from non-rodent models, which is often a prerequisite for human clinical trials. Furthermore, the development of a clear biomarker strategy is essential to monitor the drug's effect in future clinical studies. dndi.orgfrontiersin.org Addressing these gaps through focused preclinical and translational research will be critical for determining whether TG11-77 can successfully move from the laboratory to the clinic. nfcr.orgcytivalifesciences.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.